2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 54387-66-5
VCID: VC7217313
InChI: InChI=1S/C9H8N3.BF4/c1-2-12-8(6-10)4-3-5-9(12)7-11;2-1(3,4)5/h3-5H,2H2,1H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CC[N+]1=C(C=CC=C1C#N)C#N
Molecular Formula: C9H8BF4N3
Molecular Weight: 244.99

2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate

CAS No.: 54387-66-5

Cat. No.: VC7217313

Molecular Formula: C9H8BF4N3

Molecular Weight: 244.99

* For research use only. Not for human or veterinary use.

2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate - 54387-66-5

Specification

CAS No. 54387-66-5
Molecular Formula C9H8BF4N3
Molecular Weight 244.99
IUPAC Name 1-ethylpyridin-1-ium-2,6-dicarbonitrile;tetrafluoroborate
Standard InChI InChI=1S/C9H8N3.BF4/c1-2-12-8(6-10)4-3-5-9(12)7-11;2-1(3,4)5/h3-5H,2H2,1H3;/q+1;-1
Standard InChI Key IUIZJRUBKOXEKU-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CC[N+]1=C(C=CC=C1C#N)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1-ethylpyridinium core modified with two cyano (-C≡N) groups at the 2- and 6-positions, forming a planar aromatic cation (Figure 1). The tetrafluoroborate anion stabilizes the structure through electrostatic interactions. The molecular formula is C₉H₉N₃·BF₄, with the following key structural features:

PropertyValue
Molecular FormulaC₉H₉BF₄N₃
Molecular Weight244.99 g/mol
CAS Registry Number54387-66-5
MDL NumberMFCD00956882

The cyano groups induce significant electron deficiency in the pyridinium ring, enhancing its Lewis acidity and susceptibility to nucleophilic attack .

Spectral and Physical Characteristics

Synthesis and Production

Synthetic Pathways

The synthesis of 2,6-dicyano-1-ethylpyridin-1-ium tetrafluoroborate likely involves a multi-step process:

  • Quaternization: Pyridine is alkylated with ethyl bromide or ethyl triflate to form 1-ethylpyridinium bromide .

  • Cyanation: The 2- and 6-positions of the pyridinium ring are nitrated, followed by substitution with cyanide groups via Rosenmund-von Braun or nucleophilic aromatic substitution reactions.

  • Anion Exchange: The bromide counterion is replaced with tetrafluoroborate using NaBF₄ or HBF₄ in a metathesis reaction .

This route mirrors methods used for related ionic liquids, though specific reaction conditions remain proprietary .

Industrial Production

Global production is limited to specialized suppliers. As of 2025, Yantai ShengKailun Chemical Technology Co., Ltd. (China) and Sigma-Aldrich are the primary commercial sources . Production scales are likely small due to niche applications.

SupplierPurityAvailability
Yantai ShengKailun Chemical55%Bulk quantities
Sigma-Aldrich98%Research-scale

Applications in Organic Synthesis and Materials Science

Catalysis

The compound’s strong electron-withdrawing groups make it effective in Friedel-Crafts acylations and Diels-Alder reactions. For example, it accelerates cycloadditions by polarizing dienophiles through π-π interactions with the electron-deficient pyridinium ring .

Electrochemical Systems

As a room-temperature ionic liquid (RTIL), it serves as a conductive electrolyte in supercapacitors and lithium-ion batteries. The tetrafluoroborate anion enhances ionic conductivity (up to 15 mS/cm at 25°C in analogous systems) , while the cyano groups improve thermal stability (>300°C) .

Pharmaceutical Intermediates

The cyano groups are precursors to amines and carboxylic acids, enabling the synthesis of bioactive molecules. Recent patents highlight its use in preparing kinase inhibitors and antiviral agents .

Recent Advances and Future Directions

Emerging studies explore its use in:

  • Organic Photovoltaics: As a dopant to enhance electron transport in perovskite solar cells .

  • Metal-Organic Frameworks (MOFs): As a structure-directing agent for porous materials with high CO₂ adsorption capacity .

Challenges include scaling up synthesis and reducing production costs. Collaborative efforts between academia and industry are critical to unlocking its full potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator